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molecular formula C9H3ClFN3 B1358270 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile CAS No. 305371-18-0

4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Cat. No. B1358270
M. Wt: 207.59 g/mol
InChI Key: XJFIAYNKSIJCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355636B1

Procedure details

To 10 g of 6-fluoro-4-hydroxy-[1.7]naphthyridine-3-carbonitrile under an inert atmosphere in 150 mL of methylene chloride was added 24 mL of oxalyl chloride followed by 0.4 mL of N,N-dimethyl formamide. After two hours at reflux, an additional 5 mL of oxalyl chloride and 0.3 mL of N,N-dimethyl formamide was added. After an additional hour at reflux, the reaction was poured into ice-water and solid potassium carbonate was added carefully to a pH of about 8. The chloroform layer was washed with brine, dried with sodium sulfate, and stripped to give a crude product. This material was further purified by passing it through a plug of silica gel with chloroform and recrystallizing from a mixture of chloroform and hexanes to give 10 g (92%) of 4-chloro-6-fluoro-[1.7]naphthyridine-3-carbonitrile as a yellowish solid: melting point 150-155° C.; mass spectrum (m/e): M+H2O-Cl 190.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][N:11]=1)[N:8]=[CH:7][C:6]([C:12]#[N:13])=[C:5]2O.C(Cl)(=O)C([Cl:18])=O.CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[Cl:18][C:5]1[C:4]2[C:9](=[CH:10][N:11]=[C:2]([F:1])[CH:3]=2)[N:8]=[CH:7][C:6]=1[C:12]#[N:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C2C(=C(C=NC2=CN1)C#N)O
Name
Quantity
24 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After two hours at reflux
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After an additional hour at reflux
ADDITION
Type
ADDITION
Details
was added carefully to a pH of about 8
WASH
Type
WASH
Details
The chloroform layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
This material was further purified
CUSTOM
Type
CUSTOM
Details
recrystallizing from a mixture of chloroform and hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CN=C(C=C12)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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